5-(3,4-dimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(3,4-dimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps, starting with the preparation of the triazole ring. The process often includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Substitution Reactions:
Hydrosulfide Addition: The final step involves the addition of a hydrosulfide group, which can be achieved using thiol reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s hydrosulfide group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-(2,4,6-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 5-(3,4-dimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide apart is its combination of functional groups, which provides a unique set of chemical properties and potential biological activities. The presence of both dimethoxyphenyl and trimethoxyphenyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C20H22N4O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22N4O5S/c1-25-13-9-16(27-3)14(17(10-13)28-4)11-21-24-19(22-23-20(24)30)12-6-7-15(26-2)18(8-12)29-5/h6-11H,1-5H3,(H,23,30)/b21-11+ |
InChI Key |
QGIIVWNRWCJCQD-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3OC)OC)OC)OC |
Origin of Product |
United States |
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